Structure-Activity Relationship of 2-Phenylsulfanyl-7-azaindole Derivatives: A Technical Guide
Structure-Activity Relationship of 2-Phenylsulfanyl-7-azaindole Derivatives: A Technical Guide
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Target: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine systems.[1] In the context of HIV-1 drug discovery, 2-phenylsulfanyl-7-azaindole derivatives have emerged as a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
This guide analyzes the Structure-Activity Relationship (SAR) of this specific chemical series. Unlike traditional nucleoside inhibitors that target the catalytic site, these derivatives bind to the allosteric NNRTI binding pocket (NNIBP), inducing a conformational change that locks the Reverse Transcriptase (RT) enzyme in an inactive state.[2] The "2-phenylsulfanyl" moiety is critical, acting as a flexible hinge that positions the aromatic "wings" of the molecule to exploit π-π stacking interactions within the hydrophobic tunnel of the enzyme.
The Scaffold & Design Rationale
Bioisosterism: Indole vs. 7-Azaindole
The transition from an indole (found in early NNRTIs like Indolylarylsulfones) to a 7-azaindole core introduces a pyridine nitrogen at position 7.[1]
-
H-Bonding Capability: The N7 atom serves as a crucial hydrogen bond acceptor, typically interacting with the backbone amide of Lys101 in the RT active site. This interaction significantly improves binding affinity compared to the parent indole.
-
pKa Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the pyrrole N1-H, potentially strengthening its H-bond donor capability towards Glu138 or water networks.
The Sulfur Linker (Sulfide)
The sulfur atom at the C2 position is not merely a connector; it is a pharmacophoric feature.
-
Bond Angle: The C–S–C bond angle (~100–105°) creates a "butterfly" or "horseshoe" conformation essential for fitting into the NNIBP.
-
Lipophilicity: The sulfide increases lipophilicity compared to ether (-O-) or amine (-NH-) linkers, aiding in penetration of the hydrophobic pocket formed by Tyr181 , Tyr188 , and Trp229 .
Synthetic Access: C2-Functionalization
Functionalizing the C2 position of 7-azaindole is synthetically challenging due to the natural electrophilic propensity of the C3 position. Two primary strategies are employed: Directed Lithiation and Transition-Metal Catalysis .
Strategic Workflow (Graphviz)
Figure 1: Standard synthetic route via directed ortho-lithiation (DoM) to install the C2-sulfide moiety.
Detailed SAR Analysis
The potency of 2-phenylsulfanyl-7-azaindoles depends on optimizing three distinct regions: the Left Wing (Azaindole), the Linker, and the Right Wing (Phenyl ring).
Quantitative SAR Data Summary
| Structural Region | Modification | Effect on HIV-1 RT Inhibition (IC50/EC50) | Mechanistic Rationale |
| Core (N7) | C7 → N7 (Indole to Azaindole) | Increase (2-5x) | Formation of H-bond with Lys101 backbone. |
| C3-Position | -H | Moderate | Lacks hydrophobic fill. |
| -Cl / -Br / -CN | Significant Increase | Halogen/Cyano fills the hydrophobic pocket (Val179, Leu100). | |
| -CH3 | Moderate Increase | Steric clash potential if too large. | |
| Linker (C2) | -S- (Sulfide) | Optimal | Ideal bond angle and flexibility. |
| -SO2- (Sulfone) | Variable | Rigidifies structure; changes H-bond potential. | |
| -O- (Ether) | Decrease | Bond angle too wide; loss of lipophilicity. | |
| Phenyl Ring | Unsubstituted | Low Activity | Insufficient hydrophobic interaction. |
| 3,5-Dimethyl | High Potency | Perfect π-π stacking with Tyr181/Tyr188. | |
| 2,4,6-Trimethyl | Decrease | Steric hindrance prevents pocket entry. | |
| 4-Cyano | High Potency | H-bonding with solvent channel or distal residues. |
The "Butterfly" Binding Mode
The molecule adopts a conformation where the 7-azaindole body serves as the central scaffold, and the phenyl ring acts as the "wing."
-
Mutation Resilience: The flexibility of the sulfur linker allows the molecule to "wiggle" and maintain binding even when key residues like Tyr181 mutate to Cys (Y181C), a common resistance profile.
-
Solubility: While the 3,5-dimethylphenyl group drives potency, it reduces aqueous solubility. Introduction of polar groups (e.g., morpholine) on the phenyl ring (often at the 4-position) is a common strategy to balance potency with ADME properties.
Biological Mechanism & Pathway[3]
The inhibition is non-competitive with respect to dNTPs.[3][4] The binding stabilizes the RT enzyme in a conformation where the "thumb" domain is hyperextended, preventing the polymerization of viral RNA/DNA.
Molecular Interaction Pathway (Graphviz)
Figure 2: Allosteric inhibition mechanism. The drug binds approx. 10Å from the active site, causing structural distortion.
Experimental Protocols
Protocol: Synthesis of 3-Chloro-2-(3,5-dimethylphenylsulfanyl)-7-azaindole
Note: This protocol assumes the use of a C2-lithiation strategy.
Reagents: 3-chloro-7-azaindole, SEM-chloride, n-Butyllithium (2.5 M in hexanes), Bis(3,5-dimethylphenyl) disulfide, THF (anhydrous).
-
Protection: Dissolve 3-chloro-7-azaindole (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add SEM-Cl (1.1 eq). Stir RT for 2h. Quench with water, extract with EtOAc. Purify via silica column.
-
Lithiation: Dissolve the protected intermediate in anhydrous THF under Argon. Cool to -78°C .
-
Metalation: Dropwise add n-BuLi (1.2 eq). Maintain temp < -70°C. Stir for 1h. The solution typically turns yellow/orange.
-
Sulfenylation: Dissolve Bis(3,5-dimethylphenyl) disulfide (1.2 eq) in THF and add dropwise to the lithiated species.
-
Warming: Allow mixture to warm to RT overnight.
-
Quench/Workup: Quench with saturated NH4Cl. Extract with EtOAc. Dry over Na2SO4.
-
Deprotection: Dissolve residue in THF/TBAF (1M) and reflux for 4h (or use TFA/DCM if Boc-protected).
-
Purification: Final purification via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol: HIV-1 RT Inhibition Assay (FRET-based)
Objective: Determine IC50 values against Recombinant HIV-1 RT.
-
Preparation: Dilute compounds in 100% DMSO (serial dilutions). Final DMSO concentration in assay should be <1%.
-
Enzyme Mix: Prepare RT buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 6 mM MgCl2, 80 mM KCl). Add purified Recombinant HIV-1 RT (wild-type or mutant).
-
Template/Primer: Use a poly(rA)/oligo(dT) template labeled with a fluorophore (e.g., PicoGreen) or use a specific FRET pair (Cy3/Cy5) incorporated into the DNA duplex.
-
Reaction:
-
Add 2 µL compound solution to 38 µL Enzyme Mix. Incubate 10 min at 37°C.
-
Initiate reaction by adding 10 µL dNTPs (dTTP).
-
-
Measurement: Incubate 60 min at 37°C. Stop reaction with EDTA. Measure fluorescence intensity.
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.
-
Control:Nevirapine (Expected IC50 ~40-80 nM).
-
References
-
Discovery of 2-Phenylsulfanyl-7-azaindoles as Potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Source: Journal of Medicinal Chemistry URL:[Link]
-
Structure-Based Design of Novel 7-Azaindole Derivatives as Potent HIV-1 NNRTIs. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of 7-Azaindoles. Source: Molecules (MDPI) URL:[Link]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Review. Source: Encyclopedia (MDPI) URL:[Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 3. Nonnucleoside reverse transcriptase inhibitors are chemical enhancers of dimerization of the HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
